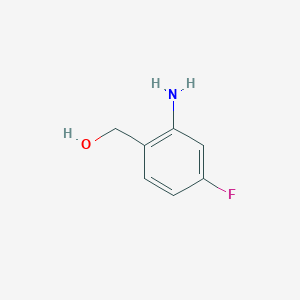

(2-Amino-4-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXFGEIRYBKMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508535 | |

| Record name | (2-Amino-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197783-88-3 | |

| Record name | (2-Amino-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-4-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-4-fluorophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Amino-4-fluorophenyl)methanol, a key chemical intermediate in the development of novel therapeutics. This document details its chemical and physical properties, outlines a practical synthetic approach, and explores its application in the synthesis of biologically active molecules, with a focus on its role in the development of histone deacetylase (HDAC) inhibitors for cancer therapy.

Chemical Identification and Properties

The compound of interest is most consistently identified in chemical databases under the CAS number 840501-15-7 , with the IUPAC name (4-Amino-2-fluorophenyl)methanol . While the user's query referred to it as "(2-Amino-4-fluorophenyl)methanol," this is likely an alternative naming convention for the same chemical structure. For clarity and consistency with the CAS registry, this guide will primarily use the name (4-Amino-2-fluorophenyl)methanol.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (4-Amino-2-fluorophenyl)methanol

| Property | Value | Source(s) |

| CAS Number | 840501-15-7 | [1][2] |

| Molecular Formula | C₇H₈FNO | [1][2] |

| Molecular Weight | 141.14 g/mol | [1] |

| Boiling Point | 286.9 ± 25.0 °C at 760 mmHg | [2] |

| Physical Form | Solid | [1] |

| Purity (typical) | 95-98% | [1][2] |

| InChI Key | QXWJNSZYNRUFPK-UHFFFAOYSA-N | [2] |

Synthesis of (4-Amino-2-fluorophenyl)methanol

A common and effective method for the synthesis of (4-Amino-2-fluorophenyl)methanol is the reduction of its corresponding carboxylic acid, 4-amino-2-fluorobenzoic acid. This transformation can be efficiently achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocol: Reduction of 4-Amino-2-fluorobenzoic Acid

Materials:

-

4-Amino-2-fluorobenzoic acid

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Distilled water

-

10% Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of Lithium Aluminium Hydride (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF is prepared and stirred.

-

Addition of Starting Material: A solution of 4-amino-2-fluorobenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension via a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. This is followed by the addition of 10% sulfuric acid to neutralize the mixture.

-

Extraction: The resulting mixture is filtered, and the filtrate is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude (4-Amino-2-fluorophenyl)methanol can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Below is a graphical representation of the synthesis workflow.

References

Technical Guide: Physicochemical Properties of (2-Amino-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-fluorophenyl)methanol, also known as 2-amino-4-fluorobenzyl alcohol, is an aromatic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring an aminobenzyl alcohol core with a fluorine substituent, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of (2-Amino-4-fluorophenyl)methanol, detailed experimental protocols for the determination of key properties, and a proposed synthetic route.

Physicochemical Properties

A summary of the available and predicted physicochemical data for (2-Amino-4-fluorophenyl)methanol is presented below. It is important to note that while some properties have been predicted through computational models, experimentally determined values are not widely available in the current literature.

Table 1: Summary of Physicochemical Properties of (2-Amino-4-fluorophenyl)methanol

| Property | Value | Source |

| IUPAC Name | (2-Amino-4-fluorophenyl)methanol | N/A |

| Synonyms | 2-Amino-4-fluorobenzyl alcohol | N/A |

| CAS Number | 197783-88-3 | [1][2] |

| Molecular Formula | C₇H₈FNO | [1][2] |

| Molecular Weight | 141.14 g/mol | [1][2] |

| Melting Point | Data not available | N/A |

| Boiling Point | 293.8 ± 25.0 °C (Predicted) | [1] |

| Solubility | Data not available | N/A |

| pKa | 14.14 ± 0.10 (Predicted) | [1] |

| logP | Data not available | N/A |

Synthesis of (2-Amino-4-fluorophenyl)methanol

A potential synthetic route to (2-Amino-4-fluorophenyl)methanol involves the reduction of the carboxylic acid group of 2-amino-4-fluorobenzoic acid. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation.

Experimental Protocol: Reduction of 2-Amino-4-fluorobenzoic Acid with LiAlH₄

This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride and should be adapted and optimized for the specific substrate.[3][4]

Materials:

-

2-Amino-4-fluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

10% (v/v) Sulfuric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Reaction: Suspend lithium aluminum hydride (a slight excess relative to the carboxylic acid) in anhydrous THF in the reaction flask.

-

Dissolve 2-amino-4-fluorobenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete, as monitored by TLC.

-

Workup: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic and gas-evolving step and must be performed with extreme care.

-

Acidify the mixture by slowly adding 10% sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (2-Amino-4-fluorophenyl)methanol can be purified by a suitable method such as column chromatography or recrystallization.

Experimental Protocols for Physicochemical Property Determination

Due to the lack of experimentally determined data, the following sections provide detailed, generalized protocols for measuring the key physicochemical properties of (2-Amino-4-fluorophenyl)methanol.

Melting Point Determination

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of dry (2-Amino-4-fluorophenyl)methanol.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Microscale Boiling Point Determination

-

Sample Preparation: Place a small amount of liquid (2-Amino-4-fluorophenyl)methanol into a small test tube.

-

Capillary Insertion: Invert a sealed-end capillary tube and place it, open end down, into the liquid.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., oil bath).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is a crucial parameter for drug development, affecting formulation and bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of (2-Amino-4-fluorophenyl)methanol to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide).

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the excess solid to settle. Carefully remove an aliquot of the supernatant, filter it to remove any undissolved solid, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The pKa value indicates the strength of an acid or a base and is critical for understanding a compound's ionization state at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of (2-Amino-4-fluorophenyl)methanol in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound is in its ionized form.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before use.

-

Partitioning: Dissolve a known amount of (2-Amino-4-fluorophenyl)methanol in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.

-

Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: Separate the n-octanol and aqueous layers by centrifugation. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Conclusion

This technical guide has summarized the currently available physicochemical information for (2-Amino-4-fluorophenyl)methanol and provided detailed experimental protocols for the determination of its key properties. While predicted values for some properties are available, there is a clear need for experimental validation to provide a more accurate and complete physicochemical profile of this compound. The provided synthetic route and experimental methodologies offer a solid foundation for researchers and drug development professionals working with this promising chemical entity.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of (2-Amino-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and characterization of (2-Amino-4-fluorophenyl)methanol, a key building block in the development of various pharmaceutical compounds. This guide details a reliable synthetic route, purification methods, and comprehensive characterization data.

Synthesis

(2-Amino-4-fluorophenyl)methanol can be effectively synthesized via the reduction of 2-amino-4-fluorobenzaldehyde. This common method utilizes hydride-reducing agents to selectively reduce the aldehyde functionality to a primary alcohol. Two widely used and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Synthetic Pathway

The general synthetic scheme involves the reduction of the carbonyl group of 2-amino-4-fluorobenzaldehyde to a hydroxyl group, yielding (2-Amino-4-fluorophenyl)methanol.

Caption: Synthetic workflow for (2-Amino-4-fluorophenyl)methanol.

Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)

This protocol is adapted from general procedures for the reduction of aldehydes.

Materials:

-

2-amino-4-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq.) in methanol (10-15 mL per gram of aldehyde).

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1-1.5 eq.) to the cooled solution in small portions. Hydrogen gas evolution may be observed.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure (2-Amino-4-fluorophenyl)methanol.

Characterization

The structure and purity of the synthesized (2-Amino-4-fluorophenyl)methanol are confirmed by various analytical techniques, including melting point determination and spectroscopic methods.

Physical Properties

| Property | Value |

| CAS Number | 840501-15-7 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | m | 1H | Aromatic CH (H6) |

| ~ 6.4 - 6.6 | m | 2H | Aromatic CH (H3, H5) |

| ~ 4.8 - 5.2 | br s | 2H | -NH₂ |

| ~ 4.5 - 4.7 | s | 2H | -CH₂OH |

| ~ 3.5 - 4.0 | br s | 1H | -OH |

Solvent: CDCl₃ or DMSO-d₆

2.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 (d, J ≈ 240 Hz) | C-F (C4) |

| ~ 145 - 150 (d, J ≈ 10 Hz) | C-NH₂ (C2) |

| ~ 128 - 132 (d, J ≈ 8 Hz) | C6 |

| ~ 120 - 125 (d, J ≈ 20 Hz) | C1 |

| ~ 100 - 105 (d, J ≈ 25 Hz) | C5 |

| ~ 100 - 105 (d, J ≈ 25 Hz) | C3 |

| ~ 60 - 65 | -CH₂OH |

Solvent: CDCl₃ or DMSO-d₆

2.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1620 - 1600 | Strong | N-H bending (scissoring) |

| 1500 - 1400 | Strong | Aromatic C=C stretching |

| 1250 - 1200 | Strong | C-F stretching |

| 1100 - 1000 | Strong | C-O stretching |

2.2.4. Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular ion) |

| 124 | [M - NH₃]⁺ |

| 122 | [M - H₂O]⁺ |

| 112 | [M - CHO]⁺ |

| 95 | [M - H₂O - HCN]⁺ or [M - NH₃ - CHO]⁺ |

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols for Characterization

The following are generalized protocols for the characterization of the synthesized (2-Amino-4-fluorophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy

Procedure:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet containing a small amount of the sample.

-

Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Logical Workflow for Synthesis and Characterization

Caption: Overall workflow from synthesis to characterization.

This technical guide provides a framework for the synthesis and characterization of (2-Amino-4-fluorophenyl)methanol. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described protocols based on their specific experimental conditions and available equipment.

Spectroscopic Profile of (2-Aminophenyl)methanol: A Technical Overview

Introduction

(2-Aminophenyl)methanol is a valuable bifunctional organic molecule featuring both an amino group and a primary alcohol attached to a benzene ring. This structure makes it a versatile building block in the synthesis of a variety of heterocyclic compounds and pharmaceutical agents. Accurate characterization of this compound is essential for its use in research and development, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document provides a summary of the key spectroscopic data for (2-aminophenyl)methanol and outlines the standard experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for (2-aminophenyl)methanol.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 2H | Ar-H |

| ~6.6-6.8 | m | 2H | Ar-H |

| ~4.6 | s | 2H | -CH₂OH |

| ~4.0 (broad) | s | 2H | -NH₂ |

| ~2.5 (broad) | s | 1H | -OH |

Note: Solvent used is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The positions of -NH₂ and -OH protons can be variable and may exchange with deuterium in the presence of D₂O.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C-NH₂ |

| ~128-130 | Ar-C |

| ~125 | Ar-C-CH₂OH |

| ~116-118 | Ar-C |

| ~64 | -CH₂OH |

Note: Solvent used is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Medium | N-H bending and Aromatic C=C stretching |

| 1490-1450 | Medium | Aromatic C=C stretching |

| 1050-1000 | Strong | C-O stretching |

Note: Spectrum is typically acquired from a KBr pellet or as a thin film.

Table 4: Mass Spectrometry (MS) Data[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 123 | ~80 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M-OH]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Note: Data corresponds to Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

-

Approximately 5-10 mg of the (2-aminophenyl)methanol sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

-

The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

-

To confirm the presence of exchangeable protons (-OH, -NH₂), a D₂O exchange experiment can be performed by adding a drop of deuterium oxide to the NMR tube and re-acquiring the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid (2-aminophenyl)methanol sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

A dilute solution of the (2-aminophenyl)methanol sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (Electron Ionization - EI):

-

The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

-

The vaporized sample enters the ion source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like (2-aminophenyl)methanol.

Caption: General workflow for the spectroscopic characterization of (2-aminophenyl)methanol.

Solubility and stability of (2-Amino-4-fluorophenyl)methanol

An In-depth Technical Guide on the Solubility and Stability of (2-Amino-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-fluorophenyl)methanol is a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzene ring, dictates its physicochemical properties, including solubility and stability. A thorough understanding of these characteristics is paramount for its effective use in research and development, particularly in areas such as formulation, synthesis, and biological testing. This guide provides a comprehensive overview of the predicted solubility and stability of (2-Amino-4-fluorophenyl)methanol, along with detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The presence of both a polar amino group and a hydroxyl group suggests that (2-Amino-4-fluorophenyl)methanol will exhibit some solubility in polar solvents. The fluorine atom and the phenyl ring contribute to its lipophilic character.

Predicted Solubility Profile

The solubility of (2-Amino-4-fluorophenyl)methanol is predicted based on the behavior of analogous compounds, such as (2-Amino-4-methoxyphenyl)methanol.[1] The amino group's basicity means its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.[1][2]

Table 1: Predicted Qualitative Solubility of (2-Amino-4-fluorophenyl)methanol

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Low to Moderate | The polar amino and hydroxyl groups can form hydrogen bonds with water, but the aromatic ring limits overall solubility. Solubility is expected to be pH-dependent.[1] |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating polar organic compounds.[1] |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

Predicted Stability Profile

The stability of (2-Amino-4-fluorophenyl)methanol is crucial for its storage and handling. Degradation can occur under various conditions, including exposure to harsh pH, elevated temperatures, and light.

Table 2: Predicted Stability of (2-Amino-4-fluorophenyl)methanol under Different Conditions

| Condition | Expected Stability | Potential Degradation Pathways |

| Acidic (pH 1-3) | Likely Stable | The protonated amino group may enhance stability. However, prolonged exposure to strong acid and heat could lead to dehydration or other acid-catalyzed reactions. |

| Neutral (pH 6-8) | Generally Stable | Under neutral conditions and protected from light and oxygen, the compound is expected to be stable. |

| Basic (pH 9-12) | Potential for Instability | The phenoxide-like character of the hydroxyl group in basic conditions, along with the amino group, may make the molecule susceptible to oxidation. |

| Thermal | Moderately Stable | As with many organic compounds, elevated temperatures can lead to decomposition. An Arrhenius plot can be used to estimate shelf life at different temperatures.[3] |

| Photostability | Potential for Degradation | Aromatic amines can be susceptible to photodegradation. Photostability testing according to ICH guidelines is recommended.[4] |

Experimental Protocols

Accurate determination of solubility and stability requires rigorous experimental procedures. The following are detailed methodologies adapted from standard practices.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining thermodynamic solubility.[5]

Materials:

-

(2-Amino-4-fluorophenyl)methanol

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of (2-Amino-4-fluorophenyl)methanol to a series of vials. The presence of undissolved solid is necessary to ensure saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in a constant temperature bath (e.g., 25 °C and 37 °C) and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solutions using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of (2-Amino-4-fluorophenyl)methanol.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.[6]

Materials:

-

(2-Amino-4-fluorophenyl)methanol

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-intensity light source (photostability chamber)

-

Oven

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of (2-Amino-4-fluorophenyl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of HCl solutions in separate flasks.

-

Basic Degradation: Mix an aliquot of the stock solution with an equal volume of NaOH solutions in separate flasks.

-

Oxidative Degradation: Mix an aliquot of the stock solution with H₂O₂ solution.

-

Thermal Degradation: Store aliquots of the stock solution in an oven at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photodegradation: Expose aliquots of the stock solution to a high-intensity light source.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Sample Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a PDA or MS detector will aid in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to determine the extent of degradation and identify any degradation products.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Caption: Workflow for Stability Assessment via Forced Degradation Studies.

Conclusion

While specific experimental data for (2-Amino-4-fluorophenyl)methanol is limited, this guide provides a robust framework for understanding and determining its solubility and stability. The predicted properties suggest moderate aqueous solubility that is pH-dependent and good solubility in polar organic solvents. The stability profile indicates potential susceptibility to degradation under basic, thermal, and photolytic conditions. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary empirical data to support the development and application of this compound. It is strongly recommended that these experimental procedures be performed to confirm the predicted characteristics.

References

An In-depth Technical Guide to (2-Amino-4-fluorophenyl)methanol: Safety Data Sheet and Handling Precautions

This technical guide provides comprehensive safety information and handling protocols for (2-Amino-4-fluorophenyl)methanol, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of (2-Amino-4-fluorophenyl)methanol are summarized below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Appearance | Solid |

| Melting/Freezing Point | 149-153°C |

| Boiling Point/Range | 363.4±11.0 °C at 760 mmHg |

| Flash Point | 173.6±19.3 °C |

| Relative Density | 1.3±0.1 g/cm³ |

| Water Solubility | No data available |

| Odor | No data available |

Source: MedchemExpress Safety Data Sheet[1]

Hazard Identification and Classification

While a specific GHS classification for (2-Amino-4-fluorophenyl)methanol is not detailed in the provided search results, related compounds with similar functional groups exhibit acute toxicity, skin irritation, and serious eye damage potential. Therefore, it is prudent to handle this compound with a high degree of caution.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with (2-Amino-4-fluorophenyl)methanol to minimize exposure and ensure a safe laboratory environment.

A comprehensive set of personal protective equipment must be worn at all times when handling this compound.[1]

Caption: Workflow for donning Personal Protective Equipment.

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

-

Ventilation : Use this compound only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]

-

Safety Stations : Ensure that a safety shower and an eye wash station are readily accessible and in good working order.[1]

Follow these procedures to handle (2-Amino-4-fluorophenyl)methanol safely:

-

Avoid the formation of dust and aerosols.[1]

-

Avoid inhalation of any dust or vapors.[1]

-

Prevent contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.

Proper storage is crucial to maintain the stability and integrity of the compound.

-

In solvent : Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

Light Sensitivity : Protect from light.[1]

-

Shipping : Can be shipped at room temperature if the duration is less than two weeks.[1]

Emergency and First Aid Measures

In the event of an exposure or spill, immediate and appropriate action is critical.

Caption: First aid procedures for different exposure routes.

In the case of a spill, follow these steps:

-

Evacuate personnel to a safe area.[1]

-

Ensure adequate ventilation.[1]

-

Wear full personal protective equipment.[1]

-

Prevent the spill from entering drains or water courses.[1]

-

For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite).[1]

-

Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

-

Dispose of contaminated material according to regulations.[1]

Stability and Reactivity

Information regarding the chemical stability and reactivity of (2-Amino-4-fluorophenyl)methanol is limited. It is advisable to avoid strong oxidizing agents and extreme temperatures.

Toxicological Information

No specific toxicological data for (2-Amino-4-fluorophenyl)methanol was found in the provided search results. The absence of data does not imply that the substance is non-hazardous. It should be handled with the same precautions as a compound with unknown toxicity.

Disposal Considerations

Dispose of unused material and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.

This guide is intended to provide a framework for the safe handling of (2-Amino-4-fluorophenyl)methanol. It is not exhaustive and should be supplemented with institutional safety protocols and professional judgment. Always consult the most up-to-date Safety Data Sheet before working with any chemical.

References

A Technical Guide to Commercial Sourcing of High-Purity (2-Amino-4-fluorophenyl)methanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sourcing of high-purity (2-Amino-4-fluorophenyl)methanol (CAS No. 840501-15-7). This key chemical intermediate is of significant interest in medicinal chemistry and drug discovery. This document outlines potential commercial suppliers, presents available quantitative data for comparison, and provides detailed experimental protocols for synthesis and quality control analysis.

Introduction to (2-Amino-4-fluorophenyl)methanol

(2-Amino-4-fluorophenyl)methanol, also known as (4-amino-2-fluorophenyl)methanol, is a substituted benzyl alcohol derivative. Its chemical structure, featuring an aminophenyl group with fluorine substitution, makes it a valuable building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final drug candidate.

Commercial Suppliers and Available Purity

Identifying reliable commercial suppliers of high-purity (2-Amino-4-fluorophenyl)methanol is a critical first step in the research and development pipeline. A survey of chemical supplier catalogs and online databases has identified several potential vendors. The table below summarizes the publicly available information on the purity of the offered products. It is important to note that for rigorous applications, requesting a lot-specific Certificate of Analysis (CoA) from the supplier is essential to obtain precise quantitative data.

| Supplier | Stated Purity | CAS Number | Notes |

| ChemScene | 98% | 840501-15-7 | Listed on platforms like Sigma-Aldrich. |

| Shenyang Kehong Sipán Pharmaceutical Technology Co., Ltd.[1] | >98% | 840501-15-7 | |

| CymitQuimica[2] | 95% | 840501-15-7 | |

| Fluorochem | Not specified | 840501-15-7 | Further inquiry for specifications is recommended. |

Note: The purity values listed above are as stated by the suppliers in their online product listings and may not reflect the exact purity of a specific batch.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Amino-4-fluorophenyl)methanol is provided in the table below. These values are primarily sourced from publicly available databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | |

| Molecular Weight | 141.14 g/mol | |

| Boiling Point | 286.9 ± 25.0 °C at 760 mmHg | |

| Physical Form | Solid | [2] |

| Storage Temperature | 4°C, protect from light |

Experimental Protocols

Synthesis of (2-Amino-4-fluorophenyl)methanol

A common synthetic route to (2-Amino-4-fluorophenyl)methanol involves the reduction of a suitable precursor, such as 2-amino-4-fluorobenzoic acid or its ester derivative. Below is a representative experimental protocol for the synthesis via the reduction of 2-amino-4-fluorobenzoic acid.

Reaction Scheme:

Caption: Synthesis of (2-Amino-4-fluorophenyl)methanol.

Materials:

-

2-Amino-4-fluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-fluorobenzoic acid portion-wise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature below 20°C.

-

Filter the resulting suspension and wash the filter cake with THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford high-purity (2-Amino-4-fluorophenyl)methanol.

Quality Control and Analytical Methods

To ensure the identity and purity of (2-Amino-4-fluorophenyl)methanol, a combination of analytical techniques should be employed.

This protocol outlines a general reverse-phase HPLC method for the purity determination of (2-Amino-4-fluorophenyl)methanol.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

Accurately weigh approximately 1 mg of the (2-Amino-4-fluorophenyl)methanol sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 0.1 mg/mL solution.

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of (2-Amino-4-fluorophenyl)methanol.

Sample Preparation:

Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR Spectral Features (in CDCl₃):

-

A singlet or broad singlet corresponding to the amino (-NH₂) protons.

-

A multiplet or doublet of doublets for the aromatic protons, showing characteristic splitting patterns due to fluorine coupling.

-

A singlet for the benzylic methylene (-CH₂OH) protons.

-

A broad singlet for the hydroxyl (-OH) proton.

Logical Workflows for Material Handling and Analysis

The following diagrams illustrate the logical workflows for qualifying a new supplier and for the routine quality control of incoming batches of (2-Amino-4-fluorophenyl)methanol.

Caption: Supplier Qualification Workflow.

Caption: Incoming Material Quality Control Workflow.

Conclusion

The procurement of high-purity (2-Amino-4-fluorophenyl)methanol is a critical consideration for researchers in the pharmaceutical sciences. This guide has provided an overview of potential commercial suppliers and the currently available data on product purity. Furthermore, the inclusion of detailed experimental protocols for synthesis and quality control offers a practical resource for the in-house production and verification of this important chemical intermediate. For all applications, it is imperative to conduct thorough in-house analytical testing to confirm that the material meets the specific requirements of the intended research or development activities.

References

The Versatile Building Block: A Technical Review of (2-Amino-4-fluorophenyl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-4-fluorophenyl)methanol is a key fluorinated aromatic building block increasingly utilized in the landscape of organic synthesis, particularly in the design and development of novel therapeutic agents. Its unique structural features—a primary aromatic amine, a benzylic alcohol, and a fluorine substituent—provide a versatile platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This technical guide provides an in-depth review of its synthesis, properties, and significant applications in contemporary organic chemistry and drug discovery.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of (2-Amino-4-fluorophenyl)methanol is crucial for its effective use in synthesis and for the characterization of its derivatives. The key data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| CAS Number | 361439-58-7 |

| Appearance | Off-white to light yellow solid |

| Melting Point | Data not consistently available in public literature |

| Boiling Point | Data not consistently available in public literature |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents |

Spectroscopic Data:

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, benzylic CH₂ protons, amino (NH₂) protons, and hydroxyl (OH) proton. Chemical shifts are influenced by the solvent. |

| ¹³C NMR | Resonances for the seven distinct carbon atoms, including the fluorinated aromatic carbon, the carbon bearing the amino group, and the benzylic carbon. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (amine), O-H stretching (alcohol), C-F stretching, and aromatic C-H and C=C stretching. |

| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z 141, along with characteristic fragmentation patterns. |

Note: Specific peak values for NMR and IR spectra can vary depending on the solvent and experimental conditions. Researchers should consult specific experimental data when available.

Synthesis of (2-Amino-4-fluorophenyl)methanol

The synthesis of (2-Amino-4-fluorophenyl)methanol can be achieved through the reduction of suitable precursors, primarily 2-amino-4-fluorobenzaldehyde or a derivative of 2-amino-4-fluorobenzoic acid. These precursors are accessible from commercially available starting materials.

Synthetic Workflow

Caption: Synthetic route to (2-Amino-4-fluorophenyl)methanol.

Detailed Experimental Protocol: Reduction of 2-Amino-4-fluorobenzaldehyde

This protocol describes a common laboratory-scale synthesis of (2-Amino-4-fluorophenyl)methanol via the reduction of 2-amino-4-fluorobenzaldehyde using sodium borohydride.

Materials:

-

2-Amino-4-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq) in methanol under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (2-Amino-4-fluorophenyl)methanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Applications in Organic Synthesis

(2-Amino-4-fluorophenyl)methanol is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry. The presence of the amino and hydroxyl groups allows for sequential or one-pot reactions to construct complex molecular architectures.

Role in the Synthesis of Kinase and HDAC Inhibitors

The 2-amino-4-fluorophenyl moiety is a recognized pharmacophore in the design of various enzyme inhibitors, including Histone Deacetylase (HDAC) inhibitors and kinase inhibitors. These inhibitors are crucial in the development of anticancer and anti-inflammatory drugs.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the amino group often serves as a key interaction point with the target protein.

Caption: Role in drug development targeting HDACs/kinases.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of (2-Amino-4-fluorophenyl)methanol makes it an ideal starting material for the synthesis of fused heterocyclic systems. For example, condensation reactions of the amino group with carbonyl compounds, followed by intramolecular cyclization involving the hydroxyl group, can lead to the formation of fluorinated dihydroquinazolines, benzoxazines, and other related scaffolds. These heterocyclic cores are prevalent in many biologically active molecules.

Conclusion

(2-Amino-4-fluorophenyl)methanol is a strategically important building block in modern organic synthesis. Its straightforward preparation and the versatile reactivity of its functional groups have established it as a valuable precursor for the synthesis of complex molecules, particularly in the realm of drug discovery. The incorporation of the 2-amino-4-fluorophenyl motif has proven beneficial in the development of potent and selective enzyme inhibitors. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of (2-Amino-4-fluorophenyl)methanol in the synthesis of innovative molecular entities is expected to expand further. Researchers and drug development professionals can leverage the properties and reactivity of this compound to accelerate the discovery of next-generation therapeutics.

References

The Fluorinated Advantage: A Technical Guide to the Potential Applications of Fluorinated Phenylalaninol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the vast array of fluorinated building blocks, fluorinated phenylalaninol derivatives are emerging as powerful tools for stereoselective synthesis and as precursors to biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, applications, and potential of these versatile molecules, with a focus on their role as chiral auxiliaries and their incorporation into bioactive scaffolds.

Introduction: The Impact of Fluorine in Phenylalaninol Scaffolds

Phenylalaninol, the reduction product of the amino acid phenylalanine, provides a robust chiral scaffold. The introduction of fluorine onto the phenyl ring or as a trifluoromethyl group imparts unique physicochemical properties, including:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering molecules more resistant to enzymatic degradation and increasing their in vivo half-life.[1]

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and conformational preferences, which can be fine-tuned to optimize drug-like properties such as membrane permeability and target binding.[1][2]

-

Induction of Specific Conformations: The stereoelectronic effects of fluorine can influence the three-dimensional structure of molecules, pre-organizing them for enhanced interaction with biological targets.

These properties make fluorinated phenylalaninol derivatives highly valuable starting materials for the synthesis of complex chiral molecules and for the development of novel therapeutics.

Core Application: Chiral Auxiliaries in Asymmetric Synthesis

A primary application of fluorinated phenylalaninol derivatives is in the creation of chiral auxiliaries for asymmetric synthesis. These auxiliaries temporarily attach to a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered.

Trifluoromethylated Oxazolidinones (FOX)

Fluorinated phenylalaninols are key precursors for the synthesis of trifluoromethylated oxazolidinones (FOX), a class of highly effective chiral auxiliaries. These auxiliaries are particularly effective in the diastereoselective alkylation, hydroxylation, and fluorination of amide enolates.

The exceptional stereocontrol exerted by FOX auxiliaries is attributed to the presence of a fluorine-metal interaction, which rigidifies the transition state and directs the approach of the electrophile.[3][4] This leads to extremely high levels of diastereoselectivity, often exceeding 99%.[4]

Experimental Workflow: Asymmetric Alkylation using a FOX Auxiliary

Caption: Workflow for asymmetric alkylation using a fluorinated phenylalaninol-derived FOX auxiliary.

Quantitative Data on Diastereoselectivity

The use of fluorinated phenylalaninol-derived chiral auxiliaries leads to excellent stereochemical control in various reactions.

| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Diastereomeric Excess (de) | Reference |

| trans-4-phenyl-2-trifluoromethyloxazolidine (trans-FOX) | Amide Enolate Alkylation | N-propanoyl derivative | Benzyl bromide | >99% | [4] |

Synthesis of Fluorinated Phenylalaninol Derivatives

The synthesis of enantiopure fluorinated phenylalaninols can be achieved through various stereoselective methods. A common approach involves the asymmetric reduction of the corresponding fluorinated α-amino ketone or the reduction of a fluorinated phenylalanine ester.

General Synthetic Scheme

Caption: General synthetic route to fluorinated phenylalaninols from fluorinated phenylalanines.

Detailed Experimental Protocol: Synthesis of (3R)-3-fluoro-ʟ-phenylalanine from a Phenylalaninol Derivative

A notable synthesis showcases the use of a phenylalaninol-related scaffold to produce a fluorinated amino acid. This multi-step process highlights the utility of these chiral building blocks.[5]

-

Protection: The amine and primary hydroxyl group of (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol are protected.

-

Fluorination: The secondary hydroxyl group is fluorinated using a reagent such as diethylaminosulfur trifluoride (DAST).

-

Deprotection and Oxidation: Selective deprotection of the primary alcohol is followed by oxidation to the carboxylic acid.

-

Final Deprotection: Removal of the amine protecting group yields the final fluorinated amino acid.

This synthetic sequence underscores the value of fluorinated amino alcohol derivatives as versatile chiral intermediates.

Potential Biological Applications

While the primary application of fluorinated phenylalaninols lies in asymmetric synthesis, their structural motifs are also found in biologically active molecules. The broader class of β-amino alcohols is known to exhibit a range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[6]

Precursors to Bioactive Compounds

Fluorinated phenylalaninols serve as valuable precursors for the synthesis of more complex molecules with therapeutic potential. For instance, fluorinated oxazolidinones, derived from these amino alcohols, have been investigated as antibacterial agents.[7][8]

Antibacterial Activity of a Fluorinated Oxazolidinone Derivative

A study on 3-(4'-(para-methoxyl-phenyl)-piperazinyl)-(3'-fluoro)-phenyl-5-acetylaminomethyl oxazolidinone, a compound derived from a fluorinated aromatic amino alcohol structure, demonstrated activity against several Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) in the range of 3.13-6.25 µg/mL.[8]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 3.13 |

| Staphylococcus epidermidis | 6.25 |

| Streptococcus pneumoniae | 3.13 |

| Streptococcus albus | 6.25 |

| Streptococcus enteridis | 3.13 |

Data is illustrative based on the referenced study.

Incorporation into Peptidomimetics

The introduction of fluorinated amino acids and their alcohol counterparts into peptides can enhance their stability and biological activity. Fluorination can protect against proteolytic degradation and modulate receptor binding affinity.[9] While direct incorporation of fluorinated phenylalaninols into peptide backbones is less common, they serve as crucial starting materials for the corresponding fluorinated amino acids used in peptide synthesis.

Signaling Pathway Implication: GLP-1 Receptor Agonism

Fluorinated analogs of Glucagon-like peptide-1 (GLP-1) have been synthesized to improve their stability as therapeutics for type 2 diabetes. The signaling pathway involves the activation of the GLP-1 receptor, a G-protein coupled receptor, leading to an increase in intracellular cAMP and subsequent potentiation of glucose-dependent insulin secretion.

Caption: Simplified signaling pathway of GLP-1 receptor activation.

Conclusion and Future Outlook

Fluorinated phenylalaninol derivatives represent a versatile and powerful class of chiral building blocks. Their primary and most well-documented application is in the synthesis of highly effective chiral auxiliaries for asymmetric reactions, enabling the production of enantiomerically pure compounds with high efficiency. While their direct biological applications are less explored, they are valuable precursors to a wide range of bioactive molecules, including fluorinated amino acids for peptide-based therapeutics and novel heterocyclic compounds.

Future research in this area is likely to focus on the development of new chiral catalysts and auxiliaries derived from fluorinated phenylalaninols, expanding their utility in asymmetric synthesis. Furthermore, the exploration of their direct biological activities, particularly in the context of enzyme inhibition and as components of novel drug scaffolds, presents an exciting avenue for drug discovery. The unique properties conferred by fluorine will undoubtedly continue to make these compounds a focal point of innovation in chemical synthesis and medicinal chemistry.

References

- 1. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]

- 4. Fluorine... and pi...alkali metal interactions control in the stereoselective amide enolate alkylation with fluorinated oxazolidines (Fox) as a chiral auxiliary: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro evaluation of substituted phenyl-piperazinyl-phenyl oxazolidinones against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (2-Amino-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of medicinally relevant heterocyclic compounds, including quinolines and quinazolinones, utilizing (2-Amino-4-fluorophenyl)methanol as a key starting material. The procedures outlined are based on established synthetic methodologies and are intended for research and development purposes.

Introduction

(2-Amino-4-fluorophenyl)methanol is a versatile building block in organic synthesis, particularly for the construction of fluorine-containing heterocyclic scaffolds. The presence of the amino, hydroxyl, and fluoro substituents on the phenyl ring offers multiple reaction sites for cyclization and functionalization. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document details synthetic routes to quinolines and quinazolinones, which are core structures in numerous therapeutic agents.

Synthesis of 7-Fluoroquinolines via Dehydrogenative Cyclization

The dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones or secondary alcohols is an efficient method for constructing the quinoline core. This approach can be achieved through transition-metal-catalyzed or metal-free conditions.

Experimental Protocol: Transition-Metal-Free Dehydrogenative Cyclization

This protocol describes a transition-metal-free approach for the synthesis of 7-fluoro-2,4-disubstituted quinolines from (2-Amino-4-fluorophenyl)methanol and a ketone, utilizing atmospheric oxygen as the oxidant.[1][2][3][4]

Reaction Scheme:

Caption: Transition-metal-free synthesis of 7-fluoroquinolines.

Materials:

-

(2-Amino-4-fluorophenyl)methanol

-

Substituted Ketone (e.g., Acetophenone)

-

Potassium tert-butoxide (t-BuOK)

-

Toluene

-

Deionized Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

To a solution of (2-Amino-4-fluorophenyl)methanol (1.0 mmol) and the ketone (1.2 mmol) in toluene (5 mL) in a round-bottom flask, add potassium tert-butoxide (1.5 mmol).

-

Stir the reaction mixture vigorously at room temperature under an air atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, quench the reaction with deionized water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 7-fluoroquinoline derivative.

Quantitative Data

| Entry | Ketone | Product | Yield (%) |

| 1 | Acetophenone | 7-Fluoro-2-phenylquinoline | 85-95 |

| 2 | Propiophenone | 7-Fluoro-2-phenyl-3-methylquinoline | 80-90 |

| 3 | Cyclohexanone | 8-Fluoro-1,2,3,4-tetrahydroacridine | 75-85 |

Yields are representative and may vary depending on the specific reaction conditions and scale.

Synthesis of 7-Fluoroquinazolinones

(2-Amino-4-fluorophenyl)methanol can be a precursor to 7-fluoroquinazolinones. A common synthetic strategy involves the initial oxidation of the methanol to the corresponding 2-amino-4-fluorobenzaldehyde or 2-amino-4-fluorobenzoic acid, followed by cyclization with a nitrogen source. A more direct approach can be envisioned through reaction with isocyanates or their precursors.

Experimental Protocol: Synthesis of 7-Fluoro-3,4-dihydroquinazolin-2(1H)-one

This protocol outlines a potential pathway for the synthesis of 7-fluoro-3,4-dihydroquinazolin-2(1H)-one, a core structure in various biologically active molecules. This involves a cyclization reaction with a source of carbonyl, such as triphosgene or a carbamate.

Reaction Scheme:

Caption: Synthesis of 7-fluoro-3,4-dihydroquinazolin-2(1H)-one.

Materials:

-

(2-Amino-4-fluorophenyl)methanol

-

Triphosgene or Ethyl Carbamate

-

Triethylamine (TEA) or other suitable base

-

Tetrahydrofuran (THF) or other suitable solvent

-

Deionized Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Amino-4-fluorophenyl)methanol (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous THF (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 mmol) in anhydrous THF (5 mL) to the cooled mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 7-fluoro-3,4-dihydroquinazolin-2(1H)-one.

Quantitative Data

| Entry | Carbonyl Source | Product | Expected Yield (%) |

| 1 | Triphosgene | 7-Fluoro-3,4-dihydroquinazolin-2(1H)-one | 60-75 |

| 2 | Ethyl Carbamate | 7-Fluoro-3,4-dihydroquinazolin-2(1H)-one | 50-65 |

Yields are hypothetical and require experimental optimization.

Potential for Benzodiazepine Synthesis

While not a direct cyclization of (2-Amino-4-fluorophenyl)methanol, this starting material can be a precursor for the synthesis of 7-fluorobenzodiazepines. The synthesis would first involve the oxidation of the methanol to the corresponding 2-amino-4-fluorobenzaldehyde. This aldehyde can then undergo a multi-step synthesis, for example, a reaction with a glycine ester followed by cyclization, to form the benzodiazepine core.

Synthetic Workflow Overview

Caption: Workflow for potential 7-fluorobenzodiazepine synthesis.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for specific handling and disposal instructions.

-

Reactions involving triphosgene should be handled with extreme caution due to its high toxicity.

Conclusion

(2-Amino-4-fluorophenyl)methanol is a valuable and versatile starting material for the synthesis of a variety of fluorine-containing heterocyclic compounds. The protocols provided herein for the synthesis of 7-fluoroquinolines and 7-fluoroquinazolinones offer efficient routes to these important scaffolds. Further exploration of the reactivity of this starting material is likely to yield novel and medicinally relevant heterocyclic structures.

References

- 1. Quinazolinone synthesis [organic-chemistry.org]

- 2. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (2-Amino-4-fluorophenyl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-fluorophenyl)methanol is a versatile bifunctional building block increasingly utilized in medicinal chemistry for the synthesis of a diverse array of bioactive molecules. The presence of an amino group, a hydroxymethyl moiety, and a fluorine atom on the phenyl ring offers multiple avenues for chemical modification, enabling the construction of complex molecular architectures with desirable pharmacological properties. The fluorine substituent, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, making this scaffold attractive for drug discovery programs.

These application notes provide an overview of the use of (2-Amino-4-fluorophenyl)methanol and its derivatives in the synthesis of potent enzyme inhibitors, specifically focusing on Histone Deacetylase (HDAC) inhibitors and protein kinase inhibitors. Detailed experimental protocols and relevant quantitative data are presented to facilitate the practical application of this valuable building block in a research setting.

Applications in Medicinal Chemistry

The unique structural features of (2-Amino-4-fluorophenyl)methanol make it a key intermediate in the synthesis of several classes of therapeutic agents.

Histone Deacetylase (HDAC) Inhibitors

Derivatives of (2-Amino-4-fluorophenyl)methanol are integral components of potent and selective HDAC inhibitors. The 2-amino-4-fluorophenyl moiety often serves as a "cap" group, interacting with the rim of the HDAC active site.